5-Iodo-6-methoxyindan-1-one
Description
Overview of Indanone Scaffolds in Modern Organic Synthesis
The indanone framework, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered ring containing a ketone, is a significant scaffold in organic chemistry. researchgate.net These structures serve as crucial intermediates in the synthesis of a wide range of complex molecules, including natural products and pharmaceuticals. nih.gov The versatility of the indanone core allows for various chemical modifications, making it a valuable building block for creating diverse molecular architectures. One of the most famous drugs containing this moiety is Donepezil, which is used for the treatment of mild to moderate Alzheimer's disease. nih.gov
Strategic Importance of Halogenation in Indanone Derivatives
Halogenation of the indanone scaffold is a key strategic tool for synthetic chemists. The introduction of a halogen atom, such as iodine, onto the aromatic ring dramatically influences the molecule's electronic properties and reactivity. Specifically, an iodine atom serves as a versatile functional handle for carbon-carbon bond-forming cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This capability allows for the straightforward introduction of a wide variety of substituents at a specific position, greatly expanding the synthetic utility of the indanone core. Furthermore, halogenation can modulate the biological activity of the resulting compounds. Even for syntheses where the halogen is not retained in the final product, it can act as a crucial directing group for subsequent reactions. Studies have shown that even aromatic rings deactivated by halogens can successfully undergo cyclization to form indanones. capes.gov.brresearchgate.net
Research Context of 5-Iodo-6-methoxyindan-1-one within Indanone Chemistry
Within the large family of indanone derivatives, this compound is a compound of particular interest as a research chemical and synthetic intermediate. Its structure combines the foundational indanone framework with two key functional groups on the aromatic ring: a methoxy (B1213986) group and an iodine atom. The methoxy group is an electron-donating group, which influences the reactivity of the aromatic ring, while the iodine atom provides a site for facile cross-coupling reactions, as previously mentioned. This specific arrangement of functional groups makes this compound a highly valuable and versatile precursor for the synthesis of more complex, poly-substituted indane derivatives and other elaborate molecular targets.
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-6-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALFXRGSYICRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(=O)C2=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723760-70-1 | |
| Record name | 723760-70-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical and Physical Properties of 5 Iodo 6 Methoxyindan 1 One
The fundamental properties of 5-Iodo-6-methoxyindan-1-one are summarized in the table below. This data is derived from computational predictions and established chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉IO₂ | uni.lu |
| Molecular Weight | 288.08 g/mol | uni.lu |
| Monoisotopic Mass | 287.96472 Da | uni.lu |
| IUPAC Name | 5-iodo-6-methoxy-2,3-dihydro-1H-inden-1-one | uni.lu |
| SMILES | COC1=C(C=C2CCC(=O)C2=C1)I | uni.lu |
| InChI Key | XALFXRGSYICRGF-UHFFFAOYSA-N | uni.lu |
| Predicted XlogP | 2.3 | uni.lu |
| Appearance | (Not experimentally reported) | |
| Melting Point | (Not experimentally reported) | |
| Boiling Point | (Not experimentally reported) |
Synthesis of 5 Iodo 6 Methoxyindan 1 One
Common Synthetic Routes
The most established and widely used method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. nih.govtandfonline.com This general approach is directly applicable to the preparation of 5-Iodo-6-methoxyindan-1-one.
The synthesis would commence with a suitable precursor, 3-(3-iodo-4-methoxyphenyl)propanoic acid . This starting material contains the necessary carbon skeleton and substitution pattern. The key step is the acid-catalyzed cyclization and dehydration of this precursor. A variety of strong acids can be employed to promote this reaction, including polyphosphoric acid (PPA), methanesulfonic acid (MSA), or Lewis acids like aluminum chloride (AlCl₃). nih.govtandfonline.com The reaction involves the protonation of the carboxylic acid, followed by an intramolecular electrophilic attack of the resulting acylium ion onto the electron-rich aromatic ring to form the five-membered ring, yielding this compound after the elimination of water. This method is robust and has been shown to be effective even with halogen-substituted aromatic rings. capes.gov.brresearchgate.net
Starting Material: 3-(3-iodo-4-methoxyphenyl)propanoic acid Reagents/Conditions: A strong acid catalyst such as Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA), typically with heating. nih.govtandfonline.com
Chemical Reactivity and Derivatization Strategies of 5 Iodo 6 Methoxyindan 1 One
Transformations at the Carbonyl Group (C-1)
The carbonyl group at the C-1 position of 5-Iodo-6-methoxyindan-1-one is a primary site for a variety of chemical modifications, including reduction and condensation reactions.
Chemoselective Reduction to Indanols
The reduction of the C-1 carbonyl group to a hydroxyl group affords the corresponding 5-iodo-6-methoxyindan-1-ol. This transformation can be achieved with high chemoselectivity using common reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, leading to either cis or trans isomers of the resulting indanol.
Table 1: Reagents for the Reduction of 1-Indanones
| Reagent | Typical Conditions | Product | Notes |
|---|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol, room temperature | Indan-1-ol | A mild and selective reagent for the reduction of ketones. |
While specific studies on the reduction of this compound are not extensively documented, the well-established reactivity of substituted 1-indanones suggests that reagents like sodium borohydride would effectively reduce the carbonyl group without affecting the iodo or methoxy (B1213986) substituents.
Derivatization to Oximes and Hydrazones
The carbonyl group readily undergoes condensation reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form the corresponding oximes and hydrazones. These reactions are typically carried out under mild acidic or basic conditions. wikipedia.orgnih.govorgsyn.orgbyjus.comnih.govwikipedia.orggoogle.comnih.govlibretexts.org
The formation of this compound oxime is a crucial step for subsequent skeletal modifications, such as the Beckmann rearrangement. The reaction with hydroxylamine hydrochloride, often in the presence of a base like pyridine (B92270) or sodium acetate, proceeds to yield the oxime. nih.govorgsyn.orgbyjus.comwikipedia.orgnih.gov
Similarly, condensation with hydrazine or its derivatives (e.g., phenylhydrazine) furnishes the corresponding hydrazones. wikipedia.orgnih.govgoogle.comlibretexts.org These derivatives can serve as intermediates in reactions like the Wolff-Kishner reduction to deoxygenate the C-1 position.
Table 2: Formation of Oximes and Hydrazones from Ketones
| Reagent | Product | Typical Conditions |
|---|---|---|
| Hydroxylamine hydrochloride (NH₂OH·HCl) | Oxime | Ethanol/water, with a base (e.g., pyridine, NaOAc), reflux |
Reactions Involving the Indanone Ring System
The five-membered ring of the indanone system can undergo several transformations, leading to aromatization or changes in ring size.
Dehydrogenation to Indenones
Dehydrogenation of this compound would lead to the formation of the corresponding α,β-unsaturated ketone, 5-iodo-6-methoxyinden-1-one. This transformation introduces a double bond into the five-membered ring, creating a conjugated system. Common reagents for this type of dehydrogenation include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and selenium dioxide (SeO₂). nih.gov DDQ is a powerful oxidant often used for the aromatization of hydroaromatic compounds. nih.gov
Ring Expansion and Contraction Reactions
The indanone skeleton can be manipulated to form larger or smaller ring systems. One of the most significant ring expansion reactions is the Beckmann rearrangement of the corresponding oxime. wikipedia.orgnih.govstackexchange.comorganic-chemistry.orgmasterorganicchemistry.comnih.govchem-station.comlibretexts.org Treatment of this compound oxime with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid) can induce a rearrangement to form a six-membered lactam. wikipedia.orgnih.govorganic-chemistry.orgmasterorganicchemistry.comnih.govchem-station.comlibretexts.org The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating. wikipedia.orgchem-station.com
Other ring expansion methods for 1-indanones have also been developed, though not specifically for this substituted variant. nih.gov Ring contraction of related systems to form indane derivatives has also been reported. researchgate.net
Transformations at the Iodo and Methoxy Substituents
The iodo and methoxy groups on the aromatic ring of this compound offer further opportunities for functionalization.
The aryl iodide is a particularly valuable handle for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. Prominent examples include the Suzuki-Miyaura coupling with boronic acids or their esters to introduce new aryl or vinyl substituents, and the Heck reaction with alkenes. researchgate.netnih.govrsc.orgnih.govnih.gov These reactions provide a powerful means to elaborate the molecular scaffold.
The methoxy group can be cleaved to reveal a hydroxyl group, which can then be further functionalized. A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). sci-hub.senih.govnih.govpearson.comgvsu.edu This reaction would convert this compound into 5-iodo-6-hydroxyindan-1-one, a key intermediate for the synthesis of various derivatives.
Table 3: Key Transformations of Substituents
| Substituent | Reaction Type | Reagents/Conditions | Product Functional Group |
|---|---|---|---|
| Iodo | Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid/ester | Biaryl or vinyl |
| Iodo | Heck Reaction | Pd catalyst, base, alkene | Substituted alkene |
Nucleophilic Aromatic Substitution of the Iodide Moiety
The carbon-iodine bond in this compound is a prime site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the adjacent carbonyl group and the methoxy group's electronic influence on the aromatic ring can facilitate the displacement of the iodide anion by various nucleophiles. While direct SNAr reactions on unactivated aryl iodides can be challenging, the presence of these activating groups, coupled with the use of appropriate catalysts and reaction conditions, can promote this transformation.
Common nucleophiles employed in such reactions include amines, alkoxides, and thiolates, leading to the corresponding amino, alkoxy, and thioether derivatives. The reaction conditions typically involve a suitable solvent, a base to neutralize the generated hydrogen iodide, and often a copper or palladium catalyst to facilitate the substitution. The choice of catalyst and ligands is crucial in achieving high yields and selectivity.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product |
|---|---|
| R-NH₂ | 5-Amino-6-methoxyindan-1-one |
| R-OH | 5-Alkoxy-6-methoxyindan-1-one |
Note: This table represents potential products, and specific reaction conditions would need to be optimized.
Cross-Coupling Reactions at the Aryl Iodide Position
The aryl iodide functionality of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents at the 5-position of the indanone core.
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 5-position. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Catalyst | Base | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Phenyl-6-methoxyindan-1-one |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 5-(4-Methylphenyl)-6-methoxyindan-1-one |
Note: This table illustrates potential transformations. Specific yields and conditions would be dependent on the detailed experimental setup.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction provides a direct route to 5-alkynyl-6-methoxyindan-1-one derivatives, which are valuable intermediates for further synthetic transformations.
Table 3: Examples of Sonogashira Coupling Reactions
| Terminal Alkyne | Catalyst | Co-catalyst | Base | Product |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 5-(Phenylethynyl)-6-methoxyindan-1-one |
| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | 5-((Trimethylsilyl)ethynyl)-6-methoxyindan-1-one |
Note: This table shows potential synthetic outcomes. Experimental optimization is required for specific substrates.
Heck Reactions for Alkenylation
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction allows for the introduction of vinyl groups at the 5-position of the indanone ring. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Table 4: Illustrative Heck Reactions
| Alkene | Catalyst | Base | Product |
|---|---|---|---|
| Styrene | Pd(OAc)₂ | Et₃N | 5-((E)-Styryl)-6-methoxyindan-1-one |
| Methyl acrylate | Pd(PPh₃)₄ | NaOAc | Methyl (E)-3-(6-methoxy-1-oxoindan-5-yl)acrylate |
Note: The stereochemistry of the product is typically trans. This table provides examples of potential products.
Modification of the Methoxy Group
The methoxy group at the 6-position is another site for chemical modification, most commonly through demethylation to yield the corresponding phenol. This transformation is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or other demethylating agents like hydrobromic acid (HBr) or trimethylsilyl (B98337) iodide (TMSI). The resulting 6-hydroxy-5-iodoindan-1-one can then serve as a precursor for a variety of other derivatives through reactions at the phenolic hydroxyl group, such as etherification or esterification.
Regiochemical and Stereochemical Control in Derivatization
Controlling the regioselectivity and stereoselectivity of reactions involving this compound is crucial for the synthesis of specific target molecules.
Regiochemical Control: In electrophilic aromatic substitution reactions on the 6-methoxyindan-1-one core, the directing effects of the existing substituents play a key role. For instance, bromination of 5,6-dimethoxyindan-1-one in acetic acid leads to substitution at the 4- and 2-positions, demonstrating the influence of the methoxy groups and the ketone on the regiochemical outcome. nih.govresearchgate.net Similar considerations would apply to electrophilic reactions on this compound, where the iodine and methoxy groups would direct incoming electrophiles.
Stereochemical Control: The ketone functionality at the 1-position introduces the possibility of creating a stereocenter upon reduction or nucleophilic addition. The stereoselective reduction of the ketone to the corresponding alcohol can be achieved using various chiral reducing agents, leading to the formation of either the (R)- or (S)-enantiomer of the alcohol. Furthermore, reactions at the α-position to the ketone can also be controlled stereoselectively. For example, the asymmetric reduction of related indanones has been explored to produce enantiomerically enriched scaffolds for drug discovery. whiterose.ac.uk The existing substituents at the 5- and 6-positions can influence the stereochemical outcome of these reactions through steric and electronic effects.
Precursor in the Rational Design and Synthesis of Diverse Indane and Indanone Libraries
The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The rational design and synthesis of libraries of indane and indanone derivatives are therefore of significant interest for drug discovery programs. This compound serves as an excellent starting point for generating such libraries due to the synthetic handles present in the molecule.
The iodine atom at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at this position, leading to diverse libraries of 5-substituted-6-methoxyindan-1-ones. For instance, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to install aryl, vinyl, alkynyl, and amino groups, respectively.
Furthermore, the ketone at the 1-position can be readily transformed into a variety of other functional groups. Reduction of the ketone can yield the corresponding indanol, which can be further functionalized. Grignard reactions or other nucleophilic additions to the ketone provide access to 1-substituted indanols. The methylene (B1212753) group at the 2-position can also be functionalized, for example, through alpha-halogenation or aldol (B89426) condensation reactions, further expanding the diversity of the resulting library. This multipronged derivatization strategy enables the rapid generation of a large number of structurally diverse indanone and indane analogues for biological screening.
Intermediate in the Total Synthesis of Complex Polycyclic Natural Products
The structural rigidity and functionality of this compound make it a valuable intermediate in the total synthesis of complex polycyclic natural products. Many natural products, particularly those with a cyclopentane (B165970) ring fused to an aromatic system, can be conceptually disconnected to a substituted indanone precursor.
One notable application is in the synthesis of pterocarpans, a class of natural products with a tetracyclic ring system that exhibit a range of biological activities, including antifungal and anti-cancer properties. researchgate.net The synthesis of pterocarpans often involves the construction of a chromanone or isoflavonoid (B1168493) intermediate, which can be derived from a suitably functionalized indanone. The methoxy and iodo substituents on this compound provide the necessary handles to elaborate the indanone core into the more complex pterocarpan (B192222) skeleton. For example, the iodo group can be used to form a key carbon-carbon or carbon-heteroatom bond required for the formation of one of the heterocyclic rings of the pterocarpan system.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and elegant approach to the construction of complex molecules. The reactivity of this compound can be strategically harnessed in cascade sequences to build advanced molecular architectures.
For instance, a palladium-catalyzed cascade reaction could be envisioned where an initial intramolecular Heck reaction involving the iodo group and a tethered alkene is followed by a subsequent cyclization or rearrangement. The ketone and methoxy groups can influence the regioselectivity and stereoselectivity of such cascades, providing a pathway to complex polycyclic systems in a highly controlled manner. The design of such cascades allows for a significant increase in molecular complexity in a single step, which is a highly desirable feature in modern synthetic chemistry.
Development of Chiral Indanone Derivatives and Chiral Auxiliaries
Chirality is a fundamental aspect of molecular recognition in biological systems, and the development of methods for asymmetric synthesis is of paramount importance. This compound can serve as a scaffold for the development of chiral indanone derivatives and chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com
The prochiral ketone of this compound is a prime target for enantioselective transformations. Enantioselective reduction of the ketone, using chiral reducing agents such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or transition metal catalysts with chiral ligands, can provide access to enantioenriched 5-iodo-6-methoxyindan-1-ol. This chiral alcohol can then serve as a valuable building block for the synthesis of other chiral molecules.
Similarly, enantioselective amination of the corresponding enolate or a related derivative can lead to the formation of chiral 2-amino-5-iodo-6-methoxyindan-1-ones. These chiral amino indanones are valuable precursors for the synthesis of chiral ligands and biologically active compounds.
Chiral indane-based ligands have proven to be effective in a variety of asymmetric catalytic reactions. By derivatizing this compound into a chiral ligand, it is possible to create a new class of catalysts for asymmetric transformations. For example, the indanone can be converted into a chiral diamine or phosphine (B1218219) ligand. The rigid indane backbone can provide a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in reactions such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The iodo and methoxy groups can be further modified to fine-tune the steric and electronic properties of the ligand, allowing for the optimization of the catalyst for a specific reaction.
Spectroscopic Profile
Direct Cyclization Approaches to Indanone Core
The formation of the fused bicyclic indanone system is frequently accomplished through intramolecular cyclization reactions, where a suitably substituted aromatic precursor is induced to form the five-membered keto-ring.
One of the most fundamental and widely employed methods for constructing indanones is the intramolecular Friedel-Crafts acylation. wikipedia.org This reaction involves the cyclization of a 3-arylpropionic acid or its more reactive derivative, such as an acyl chloride. masterorganicchemistry.com The process is an electrophilic aromatic substitution wherein the acyl group acts as the electrophile, attacking the aromatic ring to form the indanone core.
The direct precursor for the synthesis of this compound via this method is 3-(3-Iodo-4-methoxyphenyl)propionic acid. In this substrate, the aromatic ring is substituted with an activating methoxy group and a deactivating iodo group. The cyclization is governed by the principles of electrophilic aromatic substitution, where the strongly activating, ortho-para directing methoxy group dictates the position of ring closure. The cyclization occurs ortho to the methoxy group, at the C-6 position of the phenyl ring, to regioselectively yield the desired this compound product. The alternative position ortho to the methoxy group (C-2) is sterically hindered by the iodo substituent.
The efficiency of intramolecular Friedel-Crafts acylation is highly dependent on the choice of catalyst and reaction conditions. The direct cyclization of 3-arylpropionic acids typically requires strong Brønsted acids, which can act as both catalyst and solvent. researchgate.net Alternatively, conversion of the carboxylic acid to the more reactive acyl chloride allows for the use of Lewis acid catalysts. masterorganicchemistry.com
Common catalyst systems include:
Polyphosphoric Acid (PPA): A classical reagent that serves as both a strong acid catalyst and a solvent for the direct cyclization of carboxylic acids. masterorganicchemistry.com
Methanesulfonic Acid (MSA): A strong, non-oxidizing acid that is often used as a more manageable alternative to PPA. masterorganicchemistry.com
Lewis Acids (e.g., AlCl₃): Used in stoichiometric amounts to promote the cyclization of arylpropionyl chlorides. The ketone product complexes with the Lewis acid, necessitating more than a catalytic quantity. wikipedia.org
Recent research has focused on developing more environmentally benign and efficient conditions. Non-conventional energy sources, such as microwave (MW) irradiation and high-intensity ultrasound (US), have been shown to significantly accelerate reaction rates and improve yields for the synthesis of substituted 1-indanones. researchgate.netnih.gov
Table 1: Comparison of Reaction Conditions for Intramolecular Friedel-Crafts Acylation of 3-(4-methoxyphenyl)propionic acid
| Method | Catalyst/Medium | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Microwave (MW) | PPA | 130 | 15 min | 95 | researchgate.net |
| Ultrasound (US) | PPA | 80 | 2 h | 90 | researchgate.net |
| Q-Tube™ Reactor | PPA | 130 | 15 min | 99 | nih.gov |
| Conventional Heating | PPA | 80 | 2 h | 70 | researchgate.net |
Beyond the classical Friedel-Crafts approach, several other strategies have been developed for the synthesis of the indanone core.
Nazarov Cyclization: This reaction is a 4π-electrocyclic ring closure of a divinyl ketone, typically catalyzed by a Lewis acid or a strong protic acid, to form a cyclopentenone. nih.gov By designing substrates where one of the vinyl groups is part of an aromatic system, this method can be adapted to produce indanone derivatives. researchgate.net Catalytic versions using copper or iridium complexes have been developed to improve the reaction's efficiency and selectivity under milder conditions. researchgate.net
Palladium-Catalyzed Annulation: Modern organometallic chemistry offers powerful tools for ring formation. Palladium-catalyzed processes, such as the annulation of o-bromoaryl aldehydes with alkenes like norbornene, can construct the indanone skeleton directly via C-H activation of the aldehyde group. google.com Another approach involves a one-pot Heck-aldol cascade reaction, where a palladium catalyst facilitates an initial olefination, followed by an annulation to form the five-membered ring. youtube.com
Intramolecular Friedel-Crafts Acylation of Phenylpropionic Acid Derivatives
Functionalization of Pre-existing Indanone Skeletons
An alternative synthetic route involves the modification of a readily available indanone core, such as 6-methoxyindan-1-one. This approach is particularly useful when the required precursor for a direct cyclization is not easily accessible.
To synthesize this compound from 6-methoxyindan-1-one, a regioselective iodination is required. The substitution pattern on the aromatic ring of 6-methoxyindan-1-one is controlled by the directing effects of the existing substituents. The methoxy group at C-6 is a powerful activating group that directs electrophiles to its ortho and para positions. The C-5 position is ortho to the methoxy group, making it highly activated towards electrophilic aromatic substitution.
Various reagents can be employed for the iodination of such activated aromatic systems. nih.gov A particularly effective and green methodology for the iodination of aryl methoxy-substituted ketones, including 1-indanones, utilizes molecular iodine (I₂) with 30% aqueous hydrogen peroxide (H₂O₂) as the oxidant under solvent-free conditions. mdpi.com This system generates a potent electrophilic iodine species in situ, which then attacks the electron-rich C-5 position to afford the desired product with high regioselectivity. Other common reagents for iodinating activated rings include N-Iodosuccinimide (NIS) and combinations of iodine with other oxidants like iodic acid (HIO₃). researchgate.netgoogle.com
Table 2: Reagents for Electrophilic Halogenation of Activated Aromatic Rings
| Halogen | Reagent System | Key Features | Reference |
|---|---|---|---|
| Iodine | I₂ / H₂O₂ | Solvent-free, green oxidant (water is byproduct) | mdpi.com |
| Iodine | N-Iodosuccinimide (NIS) | Mild, neutral conditions, suitable for sensitive substrates | researchgate.net |
| Iodine | I₂ / HIO₃ / H₂SO₄ | Powerful system for both activated and deactivated arenes | nih.gov |
| Bromine | Tribromoisocyanuric Acid (TBCA) | Highly regioselective for para-bromination of activated rings | nih.gov |
| Chlorine | N-Chlorodialkylamines / Silica | Provides high ortho-selectivity for phenols | google.com |
Regioselective Halogenation of Methoxyindanones (e.g., 6-Methoxyindan-1-one)
Photobromination and Subsequent Halogen Exchange Methodologies
A common strategy for the synthesis of aryl iodides involves a two-step process: initial bromination followed by a halogen exchange reaction. Photobromination of methoxy-substituted indanes has been reported. For instance, the photobromination of 5-methoxyindane has been studied at various temperatures, yielding different brominated products depending on the reaction conditions. While a specific report on the photobromination of 6-methoxyindan-1-one at the 5-position was not found in the reviewed literature, this method represents a plausible route to a 5-bromo-6-methoxyindan-1-one intermediate.
Following bromination, a halogen exchange, often a Finkelstein reaction, can be employed to introduce the iodo group. Copper-catalyzed halogen exchange reactions have been shown to be effective for converting aryl bromides to aryl iodides under mild conditions. thieme-connect.com This method demonstrates broad functional group tolerance, suggesting its potential applicability to a substrate like 5-bromo-6-methoxyindan-1-one. thieme-connect.com The use of a copper(I) catalyst with a suitable diamine ligand facilitates this transformation. thieme-connect.com
| Reactant | Reagents | Product | Reference |
| Aryl Bromide | CuI, NaI, diamine ligand | Aryl Iodide | thieme-connect.com |
Direct Iodination Strategies
A more direct and efficient approach to the synthesis of this compound has been developed. An efficient one-pot synthesis involves the treatment of 6-methoxyindan-1-one with iodine and yellow mercuric oxide. This method provides the desired this compound in a high yield of 85%. The resulting product can be further converted to its oxime derivative in a 95% yield, highlighting the utility of this synthetic route.
| Starting Material | Reagents | Product | Yield |
| 6-Methoxyindan-1-one | Iodine, Yellow Mercuric Oxide | This compound | 85% |
| This compound | Hydroxylamine (B1172632) Hydrochloride | This compound oxime | 95% |
Transition-Metal Catalyzed Approaches for Aromatic Functionalization
Transition-metal catalysis offers powerful tools for the direct functionalization of C-H bonds, providing an atom-economical alternative to classical methods. nih.gov While a specific example of the direct C-H iodination of 6-methoxyindan-1-one at the 5-position using a transition metal catalyst was not prominently featured in the surveyed literature, the general principles of transition-metal-catalyzed C-H functionalization are well-established for a wide range of aromatic and heteroaromatic substrates. nih.gov These reactions often utilize palladium, rhodium, or ruthenium catalysts to achieve regioselective C-H activation and subsequent bond formation. The directing group ability of the ketone functionality in indanones can be exploited to guide the metal catalyst to the desired position for functionalization.
Novel Synthetic Routes to Highly Functionalized Indane-Based Compounds
Recent advances in synthetic methodology have opened up new avenues for the construction of complex and highly functionalized indane skeletons. These methods often involve transition-metal catalysis and the use of reactive intermediates to build the indane core in a convergent and efficient manner.
Rhodium-Catalyzed Carbonylative Arylation of Alkyne Substrates
Rhodium-catalyzed reactions have emerged as a versatile tool for the synthesis of carbo- and heterocyclic compounds. One notable application is the carbonylative arylation of alkynes with arylboronic acids. In these reactions, an arylrhodium(I) species, generated in situ from an arylboronic acid, undergoes insertion into an alkyne. Subsequent carbon monoxide insertion and cyclization can lead to the formation of indenone and indanone structures. While the direct synthesis of this compound via this method has not been explicitly described, the reaction of arylboronic acids with internal alkynes in the presence of a rhodium catalyst and a carbon monoxide atmosphere has been shown to produce various substituted indenones and indanones. The specific outcome of the reaction can often be tuned by the choice of catalyst, ligands, and reaction conditions.
| Reactants | Catalyst System | Product Type | Reference |
| Arylboronic Acid, Alkyne, CO | Rhodium Complex | Indenone/Indanone |
Aryne-Mediated Annulation Reactions for Indane Scaffold Construction
Arynes are highly reactive intermediates that have found significant utility in the construction of complex aromatic systems. Aryne-mediated annulation reactions provide a powerful strategy for the synthesis of functionalized indane scaffolds. An unprecedented method for the synthesis of highly functionalized indanes involves the reaction of arynes with α,γ-diketo esters under mild and nearly pH-neutral conditions. This approach demonstrates excellent functional group tolerance. Theoretical studies suggest that the reaction proceeds through a benzocyclobutane intermediate. The reaction of arynes bearing electron-donating groups, such as methoxy groups, has been shown to proceed smoothly to furnish the corresponding indanes in good yields. This methodology offers a convergent route to indane derivatives with a high degree of functionalization.
| Aryne Precursor | Reactant | Product |
| Silyl aryl triflates | α,γ-diketo esters | Highly functionalized indanes |
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Iodo 6 Methoxyindan 1 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Detailed ¹H, ¹³C, and 2D NMR Analysis for Structural Confirmation and Stereochemistry
The definitive structure of 5-Iodo-6-methoxyindan-1-one is established through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the two methylene (B1212753) groups of the five-membered ring. The aromatic region would display two singlets corresponding to the protons at the C4 and C7 positions. The methoxy group would appear as a sharp singlet, while the aliphatic protons at C2 and C3 would present as two triplets due to coupling with each other.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound is expected to show ten distinct signals. The carbonyl carbon (C1) would appear significantly downfield. Other characteristic signals include those for the carbon bearing the iodine atom (C5), the carbon attached to the methoxy group (C6), the methoxy carbon itself, and the aliphatic carbons (C2 and C3).
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous signal assignment.
COSY experiments establish proton-proton couplings, confirming the connectivity between the C2 and C3 methylene protons.
HSQC correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon.
For chiral derivatives of this compound, Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine stereochemistry by identifying protons that are close in space. nih.gov Furthermore, the use of chiral shift reagents can induce chemical shift differences between enantiomers, allowing for the determination of optical purity. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Notes |
|---|---|---|---|
| C1 (C=O) | - | ~205 | Carbonyl carbon, typically far downfield. preprints.org |
| C2 (-CH₂) | ~2.7 | ~26 | Triplet, coupled to C3 protons. researchgate.net |
| C3 (-CH₂) | ~3.1 | ~36 | Triplet, coupled to C2 protons. researchgate.net |
| C4 (-CH) | ~7.9 | ~125-130 | Aromatic proton, singlet. |
| C5 (-C-I) | - | ~90 | Carbon bearing iodine, shielded. |
| C6 (-C-O) | - | ~160 | Aromatic carbon attached to methoxy group. |
| C7 (-CH) | ~7.1 | ~110-115 | Aromatic proton, singlet. |
| C7a (Quaternary) | - | ~155 | Aromatic quaternary carbon. |
| C3a (Quaternary) | - | ~135 | Aromatic quaternary carbon. |
| -OCH₃ | ~3.9 | ~56 | Sharp singlet for the methoxy protons. researchgate.net |
Application of NMR for Reaction Monitoring and Mechanistic Insights
NMR spectroscopy is not limited to final product characterization; it is also a powerful tool for monitoring the progress of chemical reactions in real-time. magritek.com By acquiring NMR spectra at regular intervals, chemists can track the disappearance of starting materials and the appearance of intermediates and products. This allows for the precise determination of reaction endpoints, optimization of reaction conditions to maximize yields, and identification of transient intermediates, which provides crucial mechanistic insights. magritek.comrsc.org
For the synthesis of this compound and its derivatives, which may involve methods such as Friedel-Crafts acylation or Nazarov cyclization, on-line NMR monitoring can be invaluable. beilstein-journals.org It enables the study of reaction kinetics and helps to terminate reactions at the optimal time, preventing the formation of by-products from over-reaction or isolating key intermediates for further study. magritek.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a newly synthesized compound. nih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique elemental formula, distinguishing between compounds that have the same nominal mass. preprints.orgmdpi.com
For this compound (C₁₀H₉IO₂), HRMS would be used to verify its molecular formula by comparing the experimentally measured mass with the theoretically calculated exact mass.
**Table 2: Predicted HRMS Data for this compound (C₁₀H₉IO₂) **
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺˙ | [C₁₀H₉IO₂]⁺˙ | 287.9647 |
| [M+H]⁺ | [C₁₀H₁₀IO₂]⁺ | 288.9725 |
| [M+Na]⁺ | [C₁₀H₉INaO₂]⁺ | 310.9545 |
In addition to accurate mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecule can break apart in predictable ways, and the masses of the resulting fragments can be used to deduce the connectivity of the original structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in a compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching of the carbonyl (C=O) group, typically seen in the range of 1680-1700 cm⁻¹. usm.my Other key bands would include those for aromatic C=C stretching, C-H stretching (both aromatic and aliphatic), and the C-O stretching of the methoxy group.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). bruker.com While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong signals in Raman spectra while being weak or absent in IR spectra. For this compound, Raman spectroscopy could provide additional information on the aromatic ring vibrations and the carbon-iodine bond. bruker.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| C=O (Ketone) | Stretching | 1700-1680 usm.my |
| Aromatic C=C | Stretching | 1625-1520 usm.my |
| C-O (Ether) | Stretching | 1275-1200 |
| C-I | Stretching | 600-500 |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Beyond the structure of a single molecule, crystallographic data reveals how molecules pack together in the crystal lattice. This is governed by intermolecular interactions. For this compound, several types of interactions are expected:
Hydrogen Bonding: Although the molecule itself does not have traditional hydrogen bond donors, the oxygen atoms of the carbonyl and methoxy groups can act as hydrogen bond acceptors, interacting with suitable donors in co-crystals or solvates.
Halogen Bonding: The iodine atom on the aromatic ring can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the outer side of the iodine atom (the σ-hole) is attracted to a Lewis base, such as the carbonyl oxygen of a neighboring molecule. nih.gov
π-π Stacking: The planar aromatic rings can stack on top of each other, leading to attractive van der Waals forces.
Understanding these interactions is crucial as they influence the material's physical properties, such as melting point and solubility. genescells.ru
Chiroptical Spectroscopic Methods for Enantiomeric Purity Assessment (e.g., Circular Dichroism)
While this compound itself is an achiral molecule, its derivatives, particularly those substituted at the C2 position, can be chiral. For these chiral compounds, it is essential to assess their enantiomeric purity, which is the relative amount of each enantiomer in a sample.
Circular Dichroism (CD) Spectroscopy is a primary chiroptical technique for this purpose. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. chromatographytoday.com Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in CD spectra that are equal in magnitude but opposite in sign. This property allows for the highly sensitive quantification of the enantiomeric excess (ee) of a sample, often without the need for complete separation of the enantiomers. chromatographytoday.comnih.gov The technique is suitable for high-throughput screening in the development of asymmetric syntheses. hindsinstruments.com
Theoretical and Computational Chemistry of 5 Iodo 6 Methoxyindan 1 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of indanone derivatives. These methods provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and other electronic properties that govern the molecule's behavior.
For instance, studies on methoxy-substituted indanones have utilized high-level ab initio calculations, such as the G3(MP2)//B3LYP level of theory, to determine their gas-phase enthalpies of formation. mdpi.comresearchgate.net These calculations have shown excellent agreement with experimental data obtained from calorimetric techniques. mdpi.comresearchgate.net The presence of a methoxy (B1213986) group has been found to significantly decrease the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹. mdpi.comresearchgate.net This stabilizing effect is attributed to the electron-donating nature of the methoxy group.
The electronic properties of the indanone core are influenced by its substituents. The aromatic portion of the molecule is a key site for electronic interactions. The concept of aromaticity, which describes the stabilization of a molecule due to cyclic delocalization of electrons, is crucial in understanding the reactivity of the indanone system. mdpi.com Computational methods can quantify the degree of aromaticity and predict how substituents will modulate it.
The reactivity of indanone derivatives can be further understood by examining their frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. umc.edu.dz A high HOMO energy indicates a greater tendency to donate electrons, while a low LUMO energy suggests a greater ability to accept electrons. umc.edu.dz The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net For a molecule like 5-Iodo-6-methoxyindan-1-one, the electron-donating methoxy group and the electron-withdrawing iodo group would have opposing effects on the electronic properties of the aromatic ring, influencing the HOMO and LUMO energy levels and, consequently, its reactivity in various chemical reactions.
Table 1: Calculated Gas-Phase Enthalpies of Formation for Methoxy-Indanone Isomers
| Compound | Calculated Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) |
| 4-Methoxy-1-indanone | -219.1 ± 3.3 |
| 5-Methoxy-1-indanone | -220.3 ± 3.3 |
| Data from a study on methoxy-indanones using the G3(MP2)//B3LYP method. mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the flexibility of molecular structures, the accessibility of different conformations, and the influence of the surrounding environment.
In the context of drug design, where indanone derivatives are often explored, MD simulations are crucial for understanding how a ligand binds to its target protein. researchgate.net These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. They can also be used to estimate the binding free energy, providing a quantitative measure of the ligand's affinity for the protein.
While specific MD studies on this compound are not available, research on other aromatic molecules provides a framework for how such simulations would be conducted. nih.govacs.orgstrath.ac.uk These studies often involve placing the molecule in a solvent box (e.g., water) and simulating the system for a sufficient period to observe its dynamic behavior. The resulting trajectories can then be analyzed to identify the most stable conformations and the energy barriers between them.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods, particularly DFT, are widely used to predict the spectroscopic parameters of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.
The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for this purpose. sapub.org For this compound, computational prediction of ¹H and ¹³C NMR spectra would be valuable. The chemical shifts of the aromatic protons and carbons would be particularly sensitive to the electronic effects of the iodo and methoxy substituents. Studies on methoxy-substituted flavonols and pyridines have shown that the position of the methoxy group significantly influences the chemical shifts of nearby protons and carbons. uba.arresearchgate.net
Similarly, the calculation of IR frequencies involves determining the vibrational modes of the molecule. The computed IR spectrum can be compared with the experimental spectrum to identify characteristic functional group vibrations. For this compound, key vibrational modes would include the C=O stretch of the ketone, the C-O stretch of the methoxy group, and various vibrations associated with the aromatic ring and the C-I bond. Theoretical calculations on related chalcones have demonstrated a good correlation between computed and experimental vibrational frequencies. researchgate.net
Table 2: Representative Predicted Spectroscopic Data for a Substituted Indanone Derivative
| Parameter | Predicted Value |
| ¹³C NMR Chemical Shift (C=O) | ~190-200 ppm |
| ¹H NMR Chemical Shift (OCH₃) | ~3.8-4.0 ppm |
| IR Frequency (C=O stretch) | ~1700-1720 cm⁻¹ |
| Note: These are representative values based on general knowledge of indanone derivatives and related compounds. Specific calculations for this compound would be required for accurate predictions. |
In Silico Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at the molecular level. By modeling the potential energy surface of a reaction, it is possible to identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This information is invaluable for understanding how a reaction proceeds and for predicting its feasibility and selectivity.
For a molecule like this compound, in silico modeling could be used to explore a variety of reactions. For example, the synthesis of the indanone core itself often involves intramolecular Friedel-Crafts acylation. beilstein-journals.org Computational studies can elucidate the mechanism of this reaction, including the nature of the acylium ion intermediate and the transition state for the cyclization step. d-nb.info
Furthermore, the reactivity of the indanone system can be explored. For instance, the α-protons of the ketone are acidic and can be removed to form an enolate, which can then participate in various reactions. The presence of the iodo and methoxy substituents on the aromatic ring will influence the acidity of these protons and the reactivity of the enolate.
A theoretical study on the reaction mechanism of a multi-component reaction involving a 4-bromo-indanone derivative and other reactants to form a complex heterocyclic product was conducted using DFT at the PW91/DNP level. researchgate.net The geometries of the reactants, transition states, intermediates, and products were optimized, and the reaction pathways were investigated. researchgate.net This type of study showcases the ability of computational methods to unravel complex reaction mechanisms involving indanone scaffolds.
Structure-Reactivity Relationship (SRR) Studies for Guiding Synthetic Design
Structure-Reactivity Relationship (SRR) studies aim to establish a correlation between the chemical structure of a molecule and its reactivity. By understanding how changes in structure affect reactivity, it is possible to design new molecules with desired properties. Computational methods play a key role in modern SRR studies by providing quantitative descriptors of molecular structure and reactivity.
In the context of this compound, SRR studies could be used to guide the design of new synthetic routes or to predict the molecule's behavior in various chemical transformations. For example, by systematically varying the substituents on the indanone ring and calculating their effects on properties such as the HOMO-LUMO gap, charge distribution, and bond dissociation energies, one can build a model that predicts the reactivity of new derivatives.
Experimental and computational studies on methyl- and methoxy-substituted indanones have analyzed the energetic effects of these substituents. mdpi.com Such studies provide valuable data for establishing SRRs. For instance, the observation that a methoxy group significantly stabilizes the indanone system can be used to predict the thermodynamic feasibility of reactions involving methoxy-substituted indanones. mdpi.comresearchgate.net
Furthermore, SRR studies are extensively used in medicinal chemistry to design new drug candidates. The indanone scaffold is present in many biologically active molecules. rsc.orgnih.govrsc.orgnih.gov By correlating structural features with biological activity, researchers can design new indanone derivatives with improved potency and selectivity. nih.govnih.gov For example, the introduction of a piperidinyl ethoxy group at the 6-position of the indanone ring has been shown to be crucial for the activity of certain cholinesterase inhibitors. rsc.org
Future Research Directions in 5 Iodo 6 Methoxyindan 1 One Chemistry
Development of Sustainable and Atom-Economical Synthetic Pathways
Traditional methods for synthesizing indanones, such as the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides, often rely on harsh conditions and stoichiometric reagents like polyphosphoric acid (PPA) or strong Lewis acids, which can generate significant chemical waste. d-nb.infonih.gov While effective, these methods often fall short of modern green chemistry standards. nih.gov The direct dehydrative cyclization of 3-arylpropionic acids is preferable from an environmental standpoint as it produces water as the only theoretical byproduct, but it can be challenging to achieve. nih.gov
Future research should prioritize the development of greener, more efficient synthetic routes to 5-Iodo-6-methoxyindan-1-one. Key areas of focus include:
Microwave-Assisted Synthesis: Non-conventional energy sources like microwaves have been shown to accelerate intramolecular Friedel-Crafts acylations, reducing reaction times and potentially improving yields. nih.govnih.gov
Reusable Catalysts: Investigating solid-supported acid catalysts or recyclable metal triflates in environmentally benign solvents like ionic liquids could lead to more sustainable processes. nih.govbeilstein-journals.org The catalyst could be recovered and reused, minimizing waste and cost. nih.gov
Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all atoms from the starting materials into the final product. researchgate.net This principle favors addition and cycloaddition reactions over substitution and elimination reactions, which generate byproducts. Rhodium-catalyzed tandem reactions, for example, have been used to synthesize substituted indanones from internal alkynes in water, representing a highly sustainable and atom-economical approach. organic-chemistry.org
Table 1: Comparison of Synthetic Methodologies for Indanone Synthesis
| Method | Typical Reagents/Conditions | Advantages | Disadvantages | Potential for this compound |
|---|---|---|---|---|
| Traditional Friedel-Crafts Acylation | PPA, AlCl₃, Chlorosulfonic Acid; High Temperatures d-nb.infobeilstein-journals.org | Well-established, effective for many substrates. | Harsh conditions, large amount of corrosive waste, low atom economy. | Feasible, but environmentally unfavorable. |
| Microwave-Assisted Acylation | Metal triflates, Superacids; Microwave irradiation nih.gov | Rapid heating, shorter reaction times, improved yields. | Requires specialized equipment. | High potential for a more rapid and efficient synthesis. |
| Catalytic Cyclization in Ionic Liquids | Metal triflates (e.g., Tb(OTf)₃) in ionic liquids nih.gov | Catalyst recyclability, environmentally benign solvent system. | Ionic liquids can be expensive. | Promising for developing a "green" synthetic pathway. |
| Rhodium-Catalyzed Tandem Reaction | Rhodium catalyst, internal alkynes, water as solvent organic-chemistry.org | High atom economy, mild and sustainable conditions, use of water. | Catalyst cost, substrate scope may be limited. | Highly desirable approach if a suitable alkyne precursor can be designed. |
Exploration of Novel Reactivity Patterns and Catalytic Methodologies
The functional groups of this compound—the ketone, the electron-rich aromatic ring, the methoxy (B1213986) group, and the iodo substituent—offer multiple sites for chemical modification. The iodo group, in particular, is a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, and amino groups at the 5-position.
Future research should aim to leverage this inherent reactivity through modern catalytic methods:
Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for C-C and C-N bond formation. The iodo-substituent makes this compound an ideal substrate for such transformations, enabling the synthesis of a library of novel derivatives. Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is a known method for forming the indanone ring itself. organic-chemistry.org
Rhodium-Catalyzed Annulations: Recent advances have shown that rhodium catalysts can facilitate the [4+1] cycloaddition of α-carbonyl sulfoxonium ylides with alkenes to form indanones. organic-chemistry.org Exploring the reactivity of this compound or its precursors in similar catalytic cycles could unlock new synthetic pathways.
C-H Activation: Direct functionalization of C-H bonds is a frontier in organic synthesis that maximizes atom economy. rsc.org Research into cobalt- or rhodium-catalyzed C-H activation could enable the functionalization of the indanone scaffold at positions that are otherwise difficult to access, without the need for pre-installed functional groups. rsc.org
Table 2: Potential Catalytic Transformations for this compound
| Reaction Type | Catalyst System (Example) | Target Site on Scaffold | Potential Product |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, base | C5-Iodo bond | 5-Aryl-6-methoxyindan-1-one |
| Heck Coupling | Pd(OAc)₂, phosphine (B1218219) ligand | C5-Iodo bond | 5-Alkenyl-6-methoxyindan-1-one |
| Sonogashira Coupling | Pd/Cu catalysts | C5-Iodo bond | 5-Alkynyl-6-methoxyindan-1-one |
| Ring Expansion | Rh(I) catalyst, ethylene | Carbonyl and adjacent C-C bond | Fused seven-membered carbocycles rsc.org |
| Fischer Indole Synthesis | Acid catalyst (e.g., TfOH) | Carbonyl group | Indenoindoles rsc.org |
Integration into Flow Chemistry and Automated Synthetic Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, improved scalability, and the potential for automation. noelresearchgroup.comresearchgate.net These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require short reaction times. youtube.com
The synthesis of this compound and its subsequent derivatization are prime candidates for adaptation to flow chemistry platforms. Future research in this area could involve:
Telescoped Synthesis: Developing a multi-step, continuous-flow process where crude intermediate streams are passed directly from one reactor to the next without isolation. youtube.com This "telescoped" approach could dramatically increase efficiency and reduce waste in the production of the target molecule and its derivatives.
Automated Optimization: Using automated flow systems to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) to identify the optimal parameters for yield and selectivity.
On-Demand Generation of Reagents: Employing flow chemistry to safely generate and use potentially hazardous reagents in situ, minimizing risks associated with their storage and handling. youtube.com
A future automated platform could start with a simple precursor, perform a Friedel-Crafts acylation in a heated flow reactor, and then pass the output to a second module for a palladium-catalyzed cross-coupling reaction to generate a library of derivatives in a fully automated fashion. researchgate.net
Design and Synthesis of Advanced Materials Incorporating Indanone Scaffolds
The rigid, planar structure of the indanone core makes it an attractive building block, or scaffold, for the construction of advanced materials with tailored properties. rsc.org The arylidene indanone motif, formed by an aldol (B89426) reaction between an indanone and a benzaldehyde, has been explored for various applications. rsc.orgresearchgate.net
Future research should explore the potential of this compound as a monomer or key component in functional materials:
Liquid Crystals: The rigid indanone core, when appropriately functionalized with long alkyl chains or other mesogenic groups (potentially via the iodo-substituent), could be used to create novel liquid crystalline materials.
Organic Electronics: The conjugated system of the indanone scaffold can be extended through chemical modification to create materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The electron-donating methoxy group and the potential for further conjugation at the 5-position can be used to tune the electronic properties of the resulting materials.
Bioactive Polymers: Incorporating the this compound moiety into a polymer backbone could yield materials with specific biological activities, drawing on the known pharmacological properties of the indanone class of molecules. nih.gov
Table 3: Potential Applications of Materials Derived from this compound
| Material Class | Synthetic Strategy | Role of Indanone Scaffold | Potential Application |
|---|---|---|---|
| Conjugated Polymers | Polymerization via cross-coupling at C5-Iodo position. | Forms part of the conjugated backbone, influences electronic properties. | Organic electronics (OLEDs, OFETs) |
| Liquid Crystals | Attachment of mesogenic units (e.g., long alkyl chains) via the C5-Iodo position. | Provides a rigid core to promote liquid crystalline phases. | Display technologies, sensors |
| Functional Dyes | Derivatization to form arylidene indanones. | Acts as a chromophore. | Dyes, chemical sensors |
| Bioactive Materials | Grafting onto polymer backbones or surfaces. | Provides a pharmacologically active site. | Medicated surfaces, drug-eluting polymers |
Q & A
Q. What ethical guidelines apply when using this compound in biomedical studies?
- Methodological Answer :
- Data Ownership : Define IP agreements early, especially in multi-institutional projects .
- Animal Studies : Follow ARRIVE guidelines for reporting and obtain IACUC approval.
- Conflict Disclosure : Declare funding sources (e.g., pharmaceutical sponsors) in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
